3-Methyl-1-[2-(pyridin-2-yl)ethyl]urea
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Overview
Description
3-Methyl-1-[2-(pyridin-2-yl)ethyl]urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a pyridine ring attached to an ethyl group, which is further connected to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[2-(pyridin-2-yl)ethyl]urea typically involves the reaction of 2-(pyridin-2-yl)ethanol with methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction can be represented as follows:
[ \text{2-(pyridin-2-yl)ethanol} + \text{methyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced catalysts can optimize the reaction conditions, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-[2-(pyridin-2-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted ureas.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
3-Methyl-1-[2-(pyridin-2-yl)ethyl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-1-[2-(pyridin-2-yl)ethyl]urea involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can participate in π-π interactions, while the urea moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)ethanol: A precursor in the synthesis of 3-Methyl-1-[2-(pyridin-2-yl)ethyl]urea.
Methyl isocyanate: Another precursor used in the synthesis.
N-(Pyridin-2-yl)urea: A compound with a similar structure but lacking the methyl group.
Uniqueness
This compound is unique due to the presence of both a pyridine ring and a urea moiety, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-methyl-3-(2-pyridin-2-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-10-9(13)12-7-5-8-4-2-3-6-11-8/h2-4,6H,5,7H2,1H3,(H2,10,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWPQETUOKAANB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCCC1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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